molecular formula C28H26N4O4 B5024939 2-(4-ethoxyphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline

2-(4-ethoxyphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline

Cat. No. B5024939
M. Wt: 482.5 g/mol
InChI Key: UFMFZWUTXUFOKB-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline, commonly known as ENQ, is a synthetic compound that belongs to the class of quinoline-based compounds. ENQ has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

ENQ has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. ENQ has been shown to have high affinity and selectivity for the serotonin 5-HT3 receptor, which is a ligand-gated ion channel that plays a crucial role in the regulation of neurotransmitter release in the central and peripheral nervous systems. ENQ has been used as a tool compound to study the physiological and pharmacological properties of the 5-HT3 receptor, including its role in the modulation of synaptic transmission, learning, and memory.

Mechanism of Action

ENQ acts as a selective antagonist of the 5-HT3 receptor, which means that it binds to the receptor and prevents the activation of the receptor by its endogenous ligands, such as serotonin. By blocking the activation of the 5-HT3 receptor, ENQ can modulate the release of neurotransmitters, such as dopamine, acetylcholine, and norepinephrine, in the central and peripheral nervous systems. This mechanism of action has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
ENQ has been shown to have a range of biochemical and physiological effects on the central and peripheral nervous systems. ENQ has been shown to modulate the release of neurotransmitters, such as dopamine, acetylcholine, and norepinephrine, by blocking the activation of the 5-HT3 receptor. This modulation of neurotransmitter release has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.

Advantages and Limitations for Lab Experiments

ENQ has several advantages and limitations for lab experiments. One of the main advantages of ENQ is its high affinity and selectivity for the 5-HT3 receptor, which makes it a useful tool compound for studying the physiological and pharmacological properties of the receptor. However, one of the limitations of ENQ is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, ENQ has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of ENQ. One potential direction is the development of new analogs of ENQ with improved solubility and pharmacokinetic properties. Another potential direction is the use of ENQ in the development of new therapeutic agents for the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, the study of the physiological and pharmacological properties of the 5-HT3 receptor and its modulation by ENQ could lead to a better understanding of the role of this receptor in the regulation of neurotransmitter release and the treatment of neurological and psychiatric disorders.

Synthesis Methods

ENQ can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-ethoxyaniline with 4-nitrobenzaldehyde to form the intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to obtain the corresponding amine, which is subsequently reacted with 4-(4-chlorocarbonyl)piperazine to form the final product, ENQ.

properties

IUPAC Name

[2-(4-ethoxyphenyl)quinolin-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-2-36-23-13-7-20(8-14-23)27-19-25(24-5-3-4-6-26(24)29-27)28(33)31-17-15-30(16-18-31)21-9-11-22(12-10-21)32(34)35/h3-14,19H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMFZWUTXUFOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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